3,5-dimethyl-1-(propan-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-pyrazole-4-sulfonamide
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Overview
Description
3,5-dimethyl-1-(propan-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structural features, which include a pyrazole ring, a piperidine moiety, and a sulfonamide group. These structural elements contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(propan-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperidine moiety and the sulfonamide group. Common reagents used in these reactions include hydrazines, aldehydes, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production methods aim to optimize reaction conditions to achieve maximum efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-1-(propan-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-pyrazole-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can have different chemical and biological properties, making them useful for various applications.
Scientific Research Applications
3,5-dimethyl-1-(propan-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(propan-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and sulfonamide-containing molecules. Examples include:
- 3,5-Dimethyl-1H-pyrazole-4-sulfonamide
- 1-(2,2,2-Trifluoroethyl)piperidine-4-sulfonamide
Uniqueness
What sets 3,5-dimethyl-1-(propan-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-pyrazole-4-sulfonamide apart is its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3,5-dimethyl-1-propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27F3N4O2S/c1-11(2)23-13(4)15(12(3)21-23)26(24,25)20-9-14-5-7-22(8-6-14)10-16(17,18)19/h11,14,20H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOLIOHDAHWXOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC2CCN(CC2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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